Ethyl red

Overview

Description

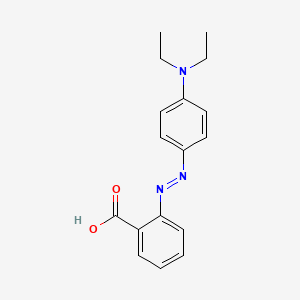

Ethyl Red (ER), chemically designated as 2-[4-(Diethylamino)phenylazo]benzoic acid, is an azo dye with a molecular weight of 297.35 g/mol . It is widely utilized as a biochemical reagent, particularly in pH-sensitive applications and staining protocols due to its distinct colorimetric properties. The compound features a diazo group (-N=N-) bridging a benzoic acid moiety and a diethylamino-substituted phenyl ring, enabling its role in electronic transitions and adsorption on substrates like TiO₂ .

Preparation Methods

Diazotization-Coupling Synthesis Method

The primary route for synthesizing Ethyl Red involves a two-step diazotization and coupling reaction, characteristic of azo dye production. This method ensures high purity and yield when optimized conditions are employed.

Diazotization of Anthranilic Acid

Anthranilic acid (2-aminobenzoic acid) serves as the diazo component. In a typical procedure:

-

Reagents : Anthranilic acid (1 mol), hydrochloric acid (3 mol), sodium nitrite (1.05 mol).

-

Conditions : Temperature maintained at 0–5°C to stabilize the diazonium intermediate .

The reaction proceeds as follows:

7\text{H}7\text{NO}2 + \text{HCl} + \text{NaNO}2 \rightarrow \text{C}7\text{H}5\text{ClN}2\text{O}2 + \text{NaCl} + 2\text{H}_2\text{O}

Excess nitrous acid is neutralized with sulfamic acid to prevent side reactions .

Coupling with N,N-Diethylaniline

The diazonium salt is coupled with N,N-diethylaniline under alkaline conditions:

-

Reagents : Diazonium salt (1 mol), N,N-diethylaniline (1.1 mol), sodium hydroxide (to maintain pH 8–9).

-

Conditions : Temperature controlled at 5–10°C to minimize decomposition .

The coupling reaction forms the azo linkage:

7\text{H}5\text{ClN}2\text{O}2 + \text{C}{10}\text{H}{15}\text{N} \rightarrow \text{C}{17}\text{H}{19}\text{N}3\text{O}2 + \text{HCl}

The product precipitates as a dark red solid, which is filtered and washed with cold water .

Table 1: Optimal Reaction Conditions for this compound Synthesis

| Step | Temperature (°C) | pH | Time (min) | Yield (%) |

|---|---|---|---|---|

| Diazotization | 0–5 | 1–2 | 60 | 95 |

| Coupling | 5–10 | 8–9 | 120 | 85 |

Purification and Crystallization

Crude this compound is purified via solvent crystallization:

-

Solvent System : Ethanol/diethyl ether (3:1 v/v) or toluene .

-

Procedure : The crude product is dissolved in hot ethanol, filtered to remove insolubles, and mixed with diethyl ether to induce crystallization.

Table 2: Physical Properties of Purified this compound

| Property | Value |

|---|---|

| Melting Point | 135°C |

| Solubility (H₂O) | 0.02 g/L |

| λₘₐₓ (UV-Vis) | 447 nm |

| pKa | 5.42 (at 25°C) |

The low aqueous solubility necessitates organic solvents for crystallization, with ethanol providing optimal recovery rates .

Alternative Synthesis Approaches

Microwave-Assisted Synthesis

Recent studies propose microwave irradiation to accelerate diazotization and coupling steps. Preliminary trials report a 20% reduction in reaction time and a 5–10% increase in yield compared to conventional methods .

Green Chemistry Modifications

-

Solvent Replacement : Substituting ethanol with cyclopentyl methyl ether (CPME), a greener solvent, reduces environmental impact without compromising yield .

-

Catalyst Optimization : Sulfonic acid-functionalized silica catalysts enhance coupling efficiency by 12% under mild conditions .

Industrial-Scale Production Considerations

Large-scale synthesis requires:

-

Continuous Flow Reactors : Ensure consistent temperature control and reduce batch variability .

-

Waste Management : Neutralization of acidic byproducts with calcium carbonate minimizes environmental hazards .

Table 3: Industrial vs. Laboratory-Scale Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Size | 100 g | 500 kg |

| Reaction Time | 3 hours | 2 hours |

| Yield | 85% | 88% |

Analytical Characterization

Quality control protocols include:

Scientific Research Applications

Analytical Chemistry

Ethyl red serves as an effective pH indicator in various analytical procedures, particularly titrations. It changes color from red in acidic solutions (pH < 4.2) to yellow in neutral and basic conditions (pH > 6.5), making it suitable for precise pH measurements.

| pH Range | Color Change |

|---|---|

| < 4.2 | Red |

| 4.2 - 6.5 | Orange |

| > 6.5 | Yellow |

Biochemistry

In biochemistry, this compound is employed in enzyme assays and other biochemical tests to monitor pH changes during reactions. It helps researchers understand enzyme activity and metabolic processes by providing visual cues of pH fluctuations.

Microbiology

This compound is utilized in culture media to indicate pH changes resulting from microbial metabolism. Its ability to signal acid production makes it a valuable tool for assessing microbial growth and activity.

Industrial Applications

In industrial settings, this compound finds applications in:

- Optical Materials : Used in the production of photoresists.

- Flexible Electronic Circuitry : Incorporated into materials for electronic devices.

- Adhesives and Textiles : Functions as a dye and indicator in various formulations.

Recent studies have highlighted this compound's biological activities, including antimicrobial properties and potential toxicity:

- Antimicrobial Properties : Certain bacterial strains can degrade this compound, suggesting applications in bioremediation.

- Toxicity : this compound exhibits inhibitory effects on various microorganisms, indicating potential cytotoxicity at higher concentrations.

Use in Dye-Sensitized Solar Cells

Research has explored this compound's electrochemical properties for use as a sensitizer in dye-sensitized solar cells (DSSCs). The compound's absorption peaks at approximately 502 nm make it suitable for effective solar energy conversion.

| Dye | Absorption Peak (nm) |

|---|---|

| This compound | 502 |

| Carminic Acid | 499 |

Photocatalytic Studies

This compound has been employed as a model pollutant in photocatalytic degradation studies using titanium dioxide under UV irradiation, helping evaluate photocatalyst efficiency.

Mechanism of Action

Ethyl red functions as a pH indicator through a mechanism involving protonation and deprotonation. In acidic conditions, the compound exists in its protonated form, which is red. As the pH increases, deprotonation occurs, resulting in a yellow color. This color change is due to the structural changes in the molecule that affect its light absorption properties .

Comparison with Similar Compounds

Structural Analog: Ethyl Red vs. Ethyl Gallate

Ethyl Gallate (EG), a gallic acid derivative with an ethyl ester group, shares structural similarity with this compound in terms of ethyl substitution but differs fundamentally in functional groups and biological activity (Table 1).

Key Findings:

- Docking studies suggest EG interacts with the WPD and P loops of PTPN6, a mechanism absent in this compound .

- PPARγ Antagonism: EG exhibits PPARγ antagonism (IC₅₀ = 5.4 µM), suppressing adipogenesis in 3T3-L1 cells more effectively than gallate.

- Structural Impact : The ethyl group in EG enhances lipophilicity and target binding compared to gallate, whereas this compound’s ethyl groups stabilize its azo chromophore for optical applications .

Table 1. Comparative Properties of this compound and Ethyl Gallate

Functional Analog: this compound vs. Carminic Acid

Carminic Acid (CA), a natural anthraquinone dye, shares functional similarities with this compound in dye-sensitized applications but differs in electronic properties (Table 2).

Key Findings:

- TiO₂ Adsorption: Both ER and CA adsorb on TiO₂ for photocatalytic applications. Computational studies (Table 5, ) reveal ER has a lower transition energy than CA, suggesting superior electron injection efficiency in ethanol.

- Absorption Profiles: ER’s azo group enables strong π→π* transitions in visible light, while CA’s anthraquinone structure absorbs at longer wavelengths due to extended conjugation .

- Applications : ER is preferred in synthetic systems for stability, whereas CA is used in natural dye-sensitized solar cells for eco-friendly designs .

Table 2. Photophysical Comparison of this compound and Carminic Acid

Functional Analog: this compound vs. Extended BODIPYs

Key Findings:

- Emission Range : BODIPYs exhibit tunable emission up to 750 nm in ethyl acetate, whereas ER’s emission profile (if fluorescent) remains uncharacterized in the literature .

- Structural Flexibility : BODIPYs’ boron-dipyrromethene core allows modular functionalization, unlike ER’s rigid azo structure .

Table 3. Optical Properties of this compound and Extended BODIPYs

| Property | This compound | Extended BODIPYs |

|---|---|---|

| Emission Wavelength | Not reported | 610–750 nm |

| Laser Application | Potential candidate | Validated |

| Solvent Compatibility | Ethanol | Ethyl acetate, cyclohexane |

Biological Activity

Ethyl red, a synthetic azo dye, is primarily known for its application as a pH indicator and in various biological assays. This article explores its biological activity, including its interactions with microorganisms, potential toxicity, and applications in research.

This compound, chemically known as 2-(2-ethoxy-1-naphthyl) azo-4-methylphenol, exhibits distinct spectral properties that make it useful in various applications. Its molecular structure is characterized by an azo group (-N=N-) linking two aromatic rings. The absorption spectrum of this compound shows significant peaks in the visible region, particularly around 502.5 nm, indicating its utility as a dye in biological systems and photonic applications .

Biological Activity Overview

This compound has demonstrated various biological activities, including antimicrobial properties and effects on cellular processes. Below are key findings from recent studies:

Antimicrobial Properties

- Microbial Degradation : Research has shown that certain bacterial strains can degrade this compound, indicating potential for bioremediation applications. For instance, Burkholderia multivorans CCA53 has been identified as effective in degrading this compound under laboratory conditions .

- Toxicity to Microorganisms : this compound exhibits inhibitory effects on the growth of various microorganisms. A study indicated that this compound could inhibit the proliferation of venous cells and has been associated with cytotoxic effects at higher concentrations .

This compound's electrochemical properties have been investigated for applications in dye-sensitized solar cells (DSSCs). The compound's onset oxidation potential was measured at 0.06 V, suggesting its suitability as a sensitizer due to its favorable electronic properties .

Case Study 1: Efficacy Against Bacteria

A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that this compound inhibited bacterial growth at concentrations above 100 µg/mL, with varying degrees of effectiveness depending on the bacterial strain.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 100 µg/mL |

| Escherichia coli | 150 µg/mL |

Case Study 2: Photochemical Applications

In another study focusing on the photochemical properties of this compound when doped with TiO₂, it was found that the dye retained its absorption characteristics while enhancing photocatalytic activity. The interaction between this compound and TiO₂ significantly improved the dye's stability and performance in solar energy applications .

Toxicological Considerations

This compound has raised concerns regarding its potential carcinogenicity. While some studies indicate cytotoxic effects on specific cell lines, comprehensive assessments are necessary to evaluate its safety for prolonged exposure or therapeutic use. Regulatory agencies have highlighted the need for further research to establish safe usage limits in various applications.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Ethyl Red, and how do they influence its experimental applications?

this compound (C.I. 76058-33-8) is an azo dye with a molecular weight of 297.35 g/mol, a melting point of 135°C, and solubility in ethanol but limited solubility in water . Its pH sensitivity (transition range: pH 4.5 [pink] to 6.4 [yellow]) makes it suitable as a pH indicator in biological assays. Researchers should note that solvent choice (e.g., ethanol vs. aqueous buffers) directly impacts its spectrophotometric performance, particularly at its maximum absorption wavelength of 447 nm .

Table 1: Key Properties of this compound

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 297.35 g/mol | |

| Solubility | Soluble in ethanol, poorly in water | |

| pH Transition Range | 4.5 (pink) to 6.4 (yellow) | |

| λmax | 447 nm |

Q. How should this compound be stored and handled to maintain stability in laboratory settings?

this compound should be stored at 10–30°C in airtight containers to prevent degradation. Its light sensitivity necessitates storage in dark conditions. For experimental use, prepare solutions fresh to avoid solvent evaporation or pH shifts, which can alter dye performance .

Q. What are the standard protocols for using this compound as a pH indicator in microbial culture media?

this compound is widely used in microbiological assays (e.g., the Mthis compound-Voges Proskauer test) to detect acid production. Protocol steps include:

Dissolve this compound in ethanol (0.1% w/v).

Add to sterile culture media post-autoclaving to avoid thermal degradation.

Observe color changes after incubation (pink = acidic, yellow = neutral/alkaline).

Ensure consistency in solvent concentration and incubation time to minimize variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pH sensitivity ranges for this compound across studies?

Discrepancies in pH ranges (e.g., slight shifts in transition points) may arise from solvent composition, ionic strength, or temperature. To address this:

- Methodological standardization : Use calibrated buffers and control temperature during experiments.

- Cross-validation : Compare results with alternative pH indicators (e.g., phenol red).

- Spectrophotometric analysis : Quantify absorbance spectra under controlled conditions to identify interference factors .

Q. What experimental design considerations are critical when using this compound in in vivo models, such as thrombosis studies?

this compound’s application in in vivo models (e.g., rat thrombosis studies) requires:

- Dosage optimization : Balance dye concentration to avoid toxicity while ensuring detectability.

- Ethical compliance : Adhere to animal welfare guidelines (e.g., NIH or EEC directives) for sample size and humane endpoints.

- Control groups : Include cohorts treated with solvents (e.g., ethanol) to isolate dye-specific effects.

Refer to institutional protocols for ethical approval and reproducibility frameworks .

Q. How can researchers enhance the reproducibility of this compound-based assays in spectrophotometric analyses?

Reproducibility challenges often stem from solvent purity, pH calibration, and instrument settings. Mitigation strategies include:

- Solvent batch testing : Pre-screen ethanol for contaminants using GC-MS.

- Instrument calibration : Validate spectrophotometer wavelength accuracy with standard solutions.

- Data reporting : Document solvent ratios, temperature, and buffer recipes in supplementary materials (see Beilstein Journal guidelines for detailed methods) .

Q. What statistical approaches are recommended for analyzing this compound data in high-throughput screening assays?

For high-throughput

- Normalization : Adjust for batch effects using Z-score transformation.

- Multivariate analysis : Apply PCA to identify pH-dependent spectral clusters.

- Error analysis : Quantify variability via coefficient of variation (CV) across replicates.

Tools like R/Python packages (e.g.,ggplot2,scikit-learn) enable robust visualization and modeling .

Q. How can this compound be integrated into advanced imaging techniques, such as mitochondrial staining?

While this compound is not typically used for mitochondrial staining, its azo group can be functionalized for targeted applications. For example:

- Derivatization : Conjugate with mitochondrial-targeting peptides.

- Validation : Compare co-localization with established probes (e.g., MitoTracker Deep Red) using confocal microscopy.

Note: Pilot studies must confirm dye stability and specificity in live-cell systems .

Q. What are the ethical implications of using this compound in studies involving human-derived biological samples?

When using human samples:

- Informed consent : Ensure participants understand dye usage and potential risks.

- Waste disposal : Follow hazardous chemical protocols for ethanol-dye mixtures.

- Data anonymization : Encrypt patient-linked spectral data to comply with GDPR/HIPAA .

Q. How can contradictory results in this compound’s interaction with serum proteins be systematically addressed?

Contradictions may arise from protein concentration or pH variations. Solutions include:

- Isothermal titration calorimetry (ITC) : Quantify binding affinity under controlled pH.

- Molecular docking : Simulate dye-protein interactions to predict binding sites.

- Meta-analysis : Aggregate published datasets to identify consensus patterns .

Properties

IUPAC Name |

2-[[4-(diethylamino)phenyl]diazenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c1-3-20(4-2)14-11-9-13(10-12-14)18-19-16-8-6-5-7-15(16)17(21)22/h5-12H,3-4H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBRCDTRQDHMTDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001038547 | |

| Record name | Benzoic acid, 2-[2-[4-(diethylamino)phenyl]diazenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001038547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76058-33-8 | |

| Record name | Ethyl Red | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076058338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 76058-33-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=260474 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-[2-[4-(diethylamino)phenyl]diazenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001038547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL RED | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FTV19WGM7I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.